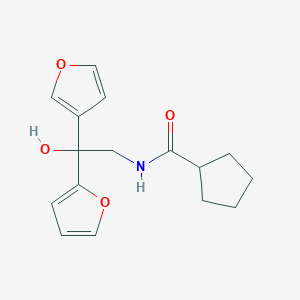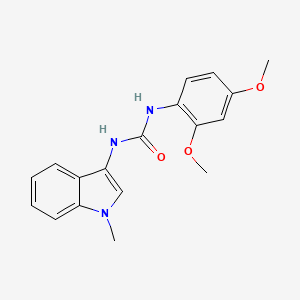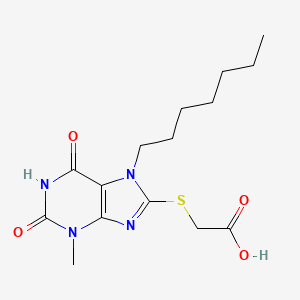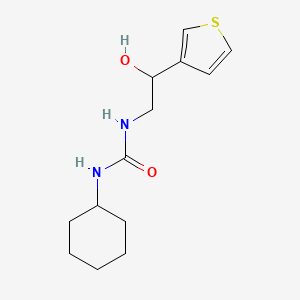
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide, also known as CP-153, is a synthetic compound that has been extensively researched for its potential therapeutic applications. CP-153 is a member of the family of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. Cannabinoids have been shown to have a wide range of physiological and biochemical effects, including pain relief, anti-inflammatory properties, and anti-cancer effects. CP-153 is a promising compound that has shown potential in a number of different areas of research.
Aplicaciones Científicas De Investigación
Catalytic Applications of Furanic Compounds
Furanic compounds have been studied for their potential in catalytic processes, especially in the conversion of biomass-derived materials into valuable chemicals. For instance, the catalytic reduction of biomass-derived furanic compounds with hydrogen over heterogeneous catalysts has been a subject of interest due to its simplicity and the variety of possible reactions, such as hydrogenation and hydrogenolysis, which can produce valuable chemicals like furfuryl alcohol and tetrahydrofurfuryl alcohol (Nakagawa, Tamura, & Tomishige, 2013). Similarly, the conversion of furfural into cyclopentanone over Ni–Cu bimetallic catalysts showcases the versatility of furanic compounds in catalysis (Yang et al., 2013).
Material Science and Polymer Development
Furanic compounds are also pivotal in the development of high-performance materials from renewable resources. The synthesis of semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid (FDCA) illustrates the potential of furanic compounds in creating polymers with good thermal and mechanical properties, highlighting their applicability in sustainable material science (Luo et al., 2016).
Biomass Conversion and Bio-Based Chemicals
The role of furanic compounds in the conversion of biomass into valuable chemicals is significant. The catalytic conversion of 5-hydroxymethylfurfural (HMF) to various value-added derivatives demonstrates the versatility of furanic compounds in chemical synthesis and the potential for developing a wide range of bio-based chemicals and fuels (Kong et al., 2018).
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(12-4-1-2-5-12)17-11-16(19,13-7-9-20-10-13)14-6-3-8-21-14/h3,6-10,12,19H,1-2,4-5,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNOYZUOZOIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-nitrovinyl]dibenzo[b,d]furan](/img/structure/B2608498.png)
![N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2608505.png)
methanone](/img/structure/B2608506.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2608508.png)

![N-(2,5-difluorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2608511.png)

![2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2608515.png)



![N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2608520.png)
